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Compound of Interest

Compound Name: ML471

Cat. No.: B15562556

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic (PK)
properties of ML471, a novel antimalarial agent. ML471 is a potent and selective reaction
hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase (PfTyrRS),
demonstrating promise as a therapeutic candidate. This document synthesizes available data
on its absorption, distribution, metabolism, and excretion (ADME), supported by detailed
experimental protocols and visual representations of its mechanism of action.

Core Pharmacokinetic Parameters

The pharmacokinetic profile of ML471 has been characterized in both rat and mouse models.
The compound exhibits a long in vivo half-life and excellent duration of exposure, despite
suboptimal oral absorption.[1]

Table 1: Pharmacokinetic Parameters of ML471 in Rats
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Intravenous (1 Oral (10 Oral (25
Parameter Oral (1 mgl/kg)

mgl/kg) mglkg) mglkg)
Blood
Cmax (uM) 1.3 0.1 1.0 2.2
Tmax (h) 0.08 0.5 2.0 4.0
AUC (uM-h) 2.6 0.8 125 30.0
Terminal Half-life

30.5 - - -
(T%2) (h)
Clearance

. 4.2 - - -

(mL/min/kg)
Volume of
Distribution (Vss) 11.0 - - -
(L/kg)
Bioavailability

- 9.6% 9.6% 8.7%
(%F)
Plasma
Cmax (uM) 15 0.1 0.7 14
Tmax (h) 0.08 0.5 2.0 4.0
AUC (uM-h) 1.2 0.3 4.4 12.7
Terminal Half-life

11.2 - - -
(T%2) (h)
Clearance

9.1 - - -
(mL/min/kg)
Volume of
Distribution (Vss) 5.1 - - -

(L/kg)

Data sourced from supplementary information of Xie et al., PLOS Pathogens, 2024.
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Table 2: Pharmacokinetic Parameters of ML471 in SCID

Mice
Parameter Oral (100 mg/kg) Oral (200 mg/kg)
Blood
Cmax (uM) 12.3 21.0
Tmax (h) 8.0 8.0
AUC (uM-h) 250 550

Data sourced from supplementary information of Xie et al., PLOS Pathogens, 2024.

Absorption, Distribution, Metabolism, and Excretion
(ADME) Profile

Absorption: Oral bioavailability of ML471 in rats is low, ranging from 8.7% to 9.6%.[1] Despite
this, the compound achieves significant exposure, suggesting that enhancing oral absorption
could further improve its therapeutic potential.

Distribution: A key feature of ML471's distribution is its high retention in red blood cells (RBCs).
[1][2] In intravenous PK studies in rats, the blood-to-plasma ratio increased over time,
indicating slower clearance from the RBC compartment.[2] This is advantageous for an
antimalarial drug, as the asexual stages of the Plasmodium parasite reside within RBCs. This
accumulation is likely due to the binding of ML471's sulfamate group to carbonic anhydrase,
which is abundant in erythrocytes.

Metabolism: The metabolic profile of ML471 has not been extensively detailed in the available
literature. However, its low blood clearance in rats (~4% of liver blood flow) suggests that it is
not rapidly metabolized.

Excretion: Renal clearance of the parent compound has been observed in rats, with 9-38% of
the administered dose recovered in the urine within 24 hours.

Mechanism of Action: Reaction Hijacking
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ML471 functions as a "reaction hijacking" inhibitor. It is a pro-inhibitor that, within the active site
of PfTyrRS, reacts with the activated amino acid (tyrosine) to form a stable, tightly-bound Tyr-
ML471 adduct. This adduct effectively inhibits the enzyme, disrupting protein synthesis in the
parasite.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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